molecular formula C16H10FNO2 B5306147 (E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile

(E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B5306147
M. Wt: 267.25 g/mol
InChI Key: ZKUZQSVUBZQMHT-QPEQYQDCSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a benzodioxole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves the reaction of 1,3-benzodioxole with 4-fluorobenzaldehyde under basic conditions to form the corresponding chalcone intermediate. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)prop-2-enenitrile
  • (E)-3-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)prop-2-enenitrile
  • (E)-3-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)prop-2-enenitrile

Uniqueness

(E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-14-4-2-12(3-5-14)13(9-18)7-11-1-6-15-16(8-11)20-10-19-15/h1-8H,10H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUZQSVUBZQMHT-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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